molecular formula C9H7ClFNO B11789450 5-Chloro-3-fluoro-3-methylindolin-2-one

5-Chloro-3-fluoro-3-methylindolin-2-one

Cat. No.: B11789450
M. Wt: 199.61 g/mol
InChI Key: QFIRIIHPLJIYNV-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-3-methylindolin-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of chlorine, fluorine, and a methyl group attached to the indolin-2-one core, making it a unique and valuable molecule for various applications in scientific research and industry .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-3-methylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole core .

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-3-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-fluoroindolin-2-one
  • 3-Fluoro-3-methylindolin-2-one
  • 5-Chloro-3-methylindolin-2-one

Uniqueness

5-Chloro-3-fluoro-3-methylindolin-2-one is unique due to the presence of both chloro and fluoro substituents on the indolin-2-one core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7ClFNO

Molecular Weight

199.61 g/mol

IUPAC Name

5-chloro-3-fluoro-3-methyl-1H-indol-2-one

InChI

InChI=1S/C9H7ClFNO/c1-9(11)6-4-5(10)2-3-7(6)12-8(9)13/h2-4H,1H3,(H,12,13)

InChI Key

QFIRIIHPLJIYNV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)NC1=O)F

Origin of Product

United States

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